molecular formula C12H13NO3 B14422971 Methyl 4-(2-methylanilino)-4-oxobut-2-enoate CAS No. 80167-54-0

Methyl 4-(2-methylanilino)-4-oxobut-2-enoate

Cat. No.: B14422971
CAS No.: 80167-54-0
M. Wt: 219.24 g/mol
InChI Key: OCVCBDZWCVHXIM-UHFFFAOYSA-N
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Description

Methyl 4-(2-methylanilino)-4-oxobut-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methylanilino)-4-oxobut-2-enoate typically involves the reaction of 2-methylaniline with methyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the final product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methylanilino)-4-oxobut-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Methyl 4-(2-methylanilino)-4-oxobut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-methylanilino)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-methylanilino)-4-oxobut-2-enoate is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

80167-54-0

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 4-(2-methylanilino)-4-oxobut-2-enoate

InChI

InChI=1S/C12H13NO3/c1-9-5-3-4-6-10(9)13-11(14)7-8-12(15)16-2/h3-8H,1-2H3,(H,13,14)

InChI Key

OCVCBDZWCVHXIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC(=O)OC

Origin of Product

United States

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